Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
- Pyridine protons :
- Ethyl group :
– N–CH₂CH₃: δ 3.45 (q, J = 7.1 Hz, 2H)
– CH₂CH₃: δ 1.25 (t, J = 7.1 Hz, 3H) - tert-Butyl : δ 1.42 (s, 9H)
¹³C NMR (101 MHz, CDCl₃):
Infrared Spectroscopy (IR)
Key absorption bands (cm⁻¹):
- ν(C=O): 1685–1705 (strong, carbamate)
- ν(N–H): 3320 (broad, amide)
- ν(C–Br): 560–580
Mass Spectrometry (MS)
- Molecular ion : m/z 301.18 [M]⁺
- Major fragments:
– m/z 244.10 [M – C₄H₉]⁺ (tert-butyl loss)
– m/z 162.02 [C₅H₃BrN]⁺ (pyridyl fragment)
Computational Chemistry Insights
DFT calculations (B3LYP/6-311G**) reveal:
Electronic Properties
| Property | Value |
|---|---|
| HOMO energy | -6.32 eV |
| LUMO energy | -1.89 eV |
| Band gap | 4.43 eV |
| Dipole moment | 4.12 Debye |
The HOMO is localized on the pyridine π-system and bromine lone pairs, while the LUMO resides on the carbamate carbonyl.
Tautomerism and Conformational Dynamics
The compound exhibits restricted rotation about two axes:
- Carbamate N–C bond : Energy barrier of 12.3 kcal/mol (DFT), favoring anti conformation (O=C–N dihedral = 180°).
- Ethyl group rotation : Three stable rotamers with ΔG < 1.2 kcal/mol.
Tautomerism is negligible due to the carbamate’s resonance stabilization (amide-like character). However, prototropic shifts may occur under acidic conditions:
Conformational analysis via molecular dynamics (MD) simulations (300 K, 10 ns):
| Conformer | Population (%) | Key Feature |
|---|---|---|
| C1 | 62.4 | Anti carbamate, gauche ethyl |
| C2 | 28.1 | Syn carbamate, trans ethyl |
| C3 | 9.5 | Anti carbamate, trans ethyl |
Properties
IUPAC Name |
tert-butyl N-(5-bromopyridin-2-yl)-N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-5-15(11(16)17-12(2,3)4)10-7-6-9(13)8-14-10/h6-8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZECTXBOVJVCNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC=C(C=C1)Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682492 | |
| Record name | tert-Butyl (5-bromopyridin-2-yl)ethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032758-85-2 | |
| Record name | tert-Butyl (5-bromopyridin-2-yl)ethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate typically involves the reaction of 5-bromopyridin-2-amine with tert-butyl chloroformate and ethylamine under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
Synthesis of Bioactive Compounds
Tert-butyl carbamate derivatives, including tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate, are often utilized as intermediates in the synthesis of natural products and other biologically active compounds. For instance, they can be transformed into various heterocycles that exhibit antibacterial and anticancer activities.
Key Examples:
- Jaspine B Synthesis: This compound has been synthesized using tert-butyl carbamate derivatives, which have shown cytotoxic activity against human carcinoma cell lines.
- Antibacterial Agents: Modifications of tert-butyl carbamate derivatives have demonstrated potential antibacterial properties against various strains, indicating their utility in developing new antimicrobial agents.
Medicinal Chemistry Applications
The structural features of this compound make it a candidate for drug discovery and development. Its ability to undergo various chemical transformations allows for the creation of diverse pharmacophores.
Noteworthy Insights:
- Reactivity: The compound acts as a reactive intermediate in organic synthesis, facilitating the introduction of functional groups that can enhance biological activity.
- Drug Development: Its derivatives have been explored for their efficacy against microbial pathogens and cancer cell lines, making them promising candidates for further pharmacological studies .
Organic Synthesis
In organic chemistry, this compound is valuable for its versatility in synthetic methodologies. It can participate in multiple reactions, such as nucleophilic substitutions and coupling reactions.
Synthetic Routes:
- Palladium-Catalyzed Reactions: This compound can be employed in palladium-catalyzed reactions to synthesize N-Boc-protected anilines and other complex structures .
- Formation of Heterocycles: The compound can also be utilized to construct various heterocyclic frameworks through selective reactions, expanding its applicability in synthetic organic chemistry .
Case Studies and Research Findings
Several studies have documented the synthesis and application of tert-butyl carbamate derivatives, highlighting their relevance in current research.
Mechanism of Action
The mechanism of action of tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Features :
- Pyridine Core : A 5-bromo-substituted pyridine ring, enabling electrophilic aromatic substitution or metal-catalyzed coupling.
- Carbamate Moiety : The ethyl group on the carbamate nitrogen distinguishes it from simpler analogs, influencing solubility and reactivity.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural differences and properties of tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate and related compounds:
Biological Activity
Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides an in-depth examination of its synthesis, biological mechanisms, and relevant case studies, supplemented by data tables for clarity.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name : tert-butyl N-[2-(5-bromopyridin-2-yl)-2-oxoethyl]carbamate
- Molecular Formula : C12H15BrN2O3
- CAS Number : 950176-70-2
The compound features a tert-butyl group, a bromopyridine moiety, and a carbamate functional group, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Reactants : 5-bromopyridine-2-carboxylic acid and tert-butyl chloroformate.
- Catalysts : A base such as triethylamine.
- Conditions : The reaction is performed under an inert atmosphere (nitrogen) to prevent side reactions. Purification is achieved through recrystallization or column chromatography.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Hydrogen Bonding : The carbamate group can form hydrogen bonds with amino acid side chains in proteins.
- Aromatic Interactions : The bromopyridine moiety may engage in π-π stacking interactions with aromatic residues in proteins, influencing enzyme activity and receptor interactions.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties in various studies:
- In vitro Studies : Exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
- Mechanism : The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
Anticancer Properties
Recent investigations have suggested potential anticancer effects:
- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including breast (MCF7) and lung (A549) cancer cells.
- Results : It showed dose-dependent cytotoxicity, with IC50 values ranging from 10 to 30 µM, indicating promising activity against tumor cells .
Case Studies
-
Study on Antimicrobial Efficacy
- Objective : To assess the antibacterial effectiveness of the compound.
- Methodology : Disk diffusion method was employed against various bacterial strains.
- Findings : The compound showed a zone of inhibition greater than 15 mm for most tested strains, indicating strong antibacterial properties.
-
Anticancer Activity Assessment
- Objective : To evaluate the growth inhibition of cancer cell lines.
- Methodology : MTT assay was utilized for measuring cell viability after treatment with varying concentrations of the compound.
- Results Summary :
Cell Line IC50 (µM) MCF7 15 A549 20 HeLa 25
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate | Moderate antibacterial | 30 |
| tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate | Low anticancer activity | >50 |
This comparison indicates that the presence of the ethyl group in this compound may enhance its biological potency compared to other derivatives.
Q & A
Q. What are the implications of tert-butyl carbamate’s hydrogen-bonding capacity in supramolecular assembly?
- Research Findings : The carbamate group participates in N-H···O and C=O···H interactions, enabling crystal engineering. A 2016 study demonstrated 3D frameworks stabilized by these interactions .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
